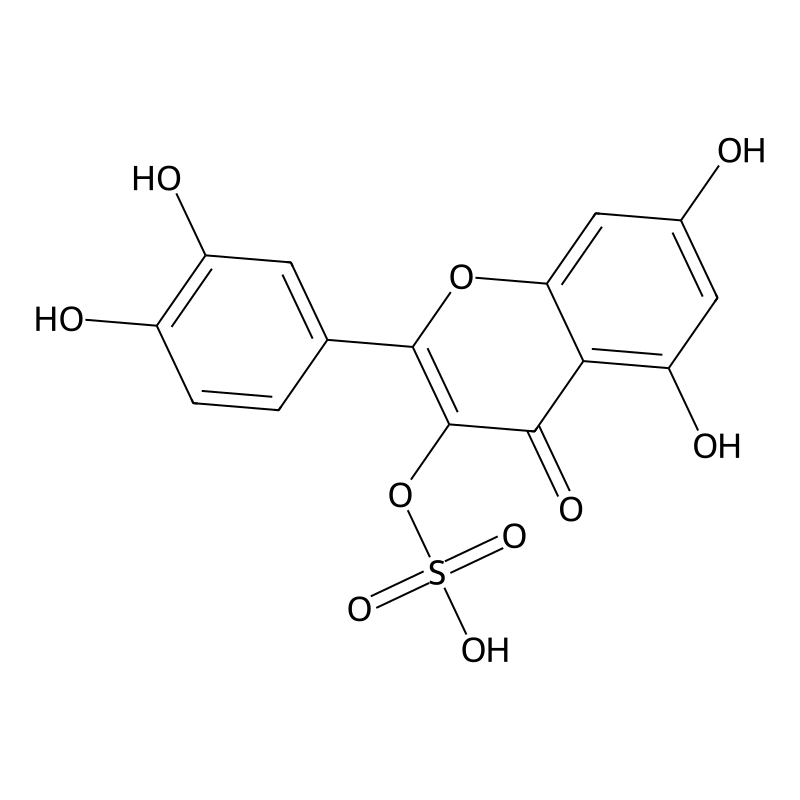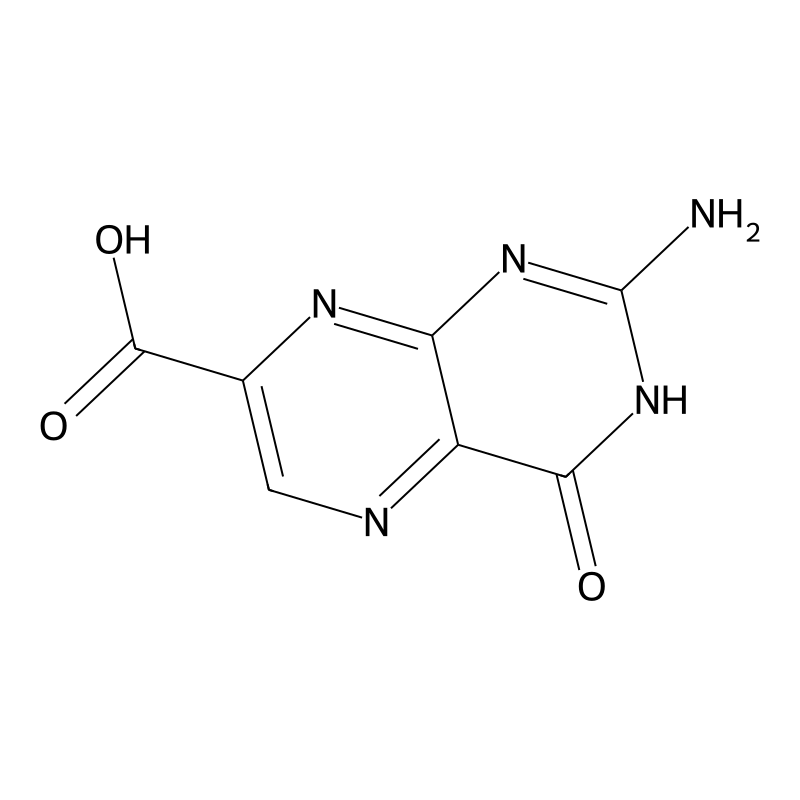Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts, is a complex organosulfur compound derived from benzenesulfonic acid. This compound consists of alkyl groups with carbon chain lengths ranging from 10 to 14, and it is typically encountered in the form of sodium salts. These compounds are characterized by their high solubility in water and their ability to act as surfactants. They are often used in various industrial applications due to their effective cleaning and emulsifying properties.
ABS act as surfactants by lowering the surface tension of water. The hydrophilic (water-loving) sulfonate group interacts with water, while the hydrophobic (water-hating) alkyl chain interacts with dirt or oil. This allows ABS to emulsify and disperse dirt and oil in water, enabling their removal during cleaning processes [].
While ABS are generally considered to be relatively safe for humans, some concerns exist:
- Environmental impact: Early generation ABS were not readily biodegradable and persisted in the environment, leading to concerns about aquatic toxicity []. Modern ABS formulations are designed to be more biodegradable, but their environmental impact is still under investigation.
- Skin irritation: In some cases, ABS can cause skin irritation, especially in individuals with sensitive skin [].
- Focus on Product Applications: While information on its use in commercial products exists, scientific research applications are not well documented [, ].
Possible Areas of Research:
Based on its chemical structure and the properties of similar surfactants, some potential research areas could include:
- Micellization studies: Understanding how the compound forms micelles in water, which are nanoparticle-sized structures with applications in drug delivery and material science [].
- Biodegradation studies: Assessing its environmental impact by evaluating how quickly it breaks down in natural environments [].
The chemical behavior of benzenesulfonic acid and its sodium salts includes several notable reactions:
- Sulfonation: The sulfonation of benzene leads to the formation of benzenesulfonic acid, which can then be converted into sodium benzenesulfonate through neutralization with sodium hydroxide.
- Desulfonation: Heating sodium benzenesulfonate in strong base can result in desulfonation, yielding phenol as a product. This reaction was historically significant as it provided a major route to phenol production .
- Formation of Esters and Salts: Benzenesulfonic acid can react with alcohols to form esters and with various bases to form different salts, showcasing its versatility in organic synthesis .
Benzenesulfonic acid derivatives exhibit various biological activities. Research indicates that some of these compounds can cause skin irritation and allergic reactions upon contact. Furthermore, they have been shown to be harmful to aquatic life, necessitating careful handling and disposal . The potential for inducing sensitization suggests that safety measures should be taken when working with these substances.
The synthesis of benzenesulfonic acid, C10-14-alkyl derivs., sodium salts typically involves the following steps:
- Sulfonation: Benzene or alkyl-substituted benzene is treated with concentrated sulfuric acid to produce benzenesulfonic acid.
- Neutralization: The resulting benzenesulfonic acid is neutralized with sodium hydroxide or another suitable base to yield the sodium salt.
- Purification: The product is then purified through crystallization or other separation techniques to obtain the desired purity level .
Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts have a wide range of applications:
- Surfactants: These compounds are commonly used as surfactants in detergents and cleaning products due to their ability to reduce surface tension and enhance wetting properties.
- Industrial Cleaning Agents: Their emulsifying properties make them effective in industrial cleaning formulations.
- Pharmaceuticals: Sodium salts of benzenesulfonic acid are also utilized as counterions in various pharmaceutical formulations, improving solubility and stability .
Studies have shown that benzenesulfonic acid derivatives can interact with biological systems in ways that may lead to skin sensitization and irritation. For instance, exposure to these compounds has been linked to allergic reactions in some individuals. Additionally, they pose environmental risks due to their toxicity to aquatic organisms . Continuous research is necessary to fully understand the implications of these interactions.
Several compounds share structural similarities with benzenesulfonic acid, C10-14-alkyl derivs., sodium salts. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure/Formula | Unique Features |
|---|---|---|
| Benzenesulfonic Acid | C6H5SO3H | Simplest aromatic sulfonic acid; used for phenol production. |
| Sodium Benzenesulfonate | C6H5NaO3S | Water-soluble; used primarily as a surfactant. |
| Dimethylbenzenesulfonate Sodium Salt | C9H11NaO3S | Used in specific industrial applications; less toxic than others. |
| Sodium Xylenesulfonate | C8H10NaO3S | Similar surfactant properties; derived from xylenes instead of benzene. |
The unique aspect of benzenesulfonic acid, C10-14-alkyl derivs., sodium salts lies in its specific alkyl chain length, which influences its surfactant properties and biological activity compared to other sulfonates.
Physical Description
Liquid
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
General Manufacturing Information
Fabricated metal product manufacturing
Oil and gas drilling, extraction, and support activities
Photographic film paper, plate, and chemical manufacturing
Printing ink manufacturing
Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts: ACTIVE
Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts: ACTIVE








